Acetonitrile, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
CAS No.:
Cat. No.: VC13653016
Molecular Formula: C14H17BFNO3
Molecular Weight: 277.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17BFNO3 |
|---|---|
| Molecular Weight | 277.10 g/mol |
| IUPAC Name | 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile |
| Standard InChI | InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)10-5-6-12(11(16)9-10)18-8-7-17/h5-6,9H,8H2,1-4H3 |
| Standard InChI Key | HNSUXOURUUGQEX-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC#N)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC#N)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile, systematically describes its components:
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A phenyl ring substituted with fluorine at the 2-position and a pinacol-protected boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position.
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An acetonitrile group (-OCH₂CN) linked via an ether bond to the phenyl ring .
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1847480-32-3 | |
| Molecular Formula | C₁₄H₁₇BFNO₃ | |
| Molecular Weight | 277.10 g/mol | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC#N)F | |
| InChIKey | HNSUXOURUUGQEX-UHFFFAOYSA-N |
The pinacol boronic ester enhances stability and solubility in organic solvents, while the fluorine atom introduces electronic effects that could modulate reactivity in synthetic pathways .
Synthesis and Purification
Purification and Characterization
Purification likely employs column chromatography or recrystallization, followed by validation via:
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Nuclear Magnetic Resonance (NMR): To confirm the positions of fluorine, boronic ester, and acetonitrile groups.
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High-Resolution Mass Spectrometry (HRMS): For molecular weight verification .
Future Research Directions
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Application Studies: Empirical evaluation in cross-coupling reactions to assess yield and scope.
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Toxicological Profiling: Acute and chronic toxicity studies to expand safety guidelines.
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Derivatization: Synthesis of analogs with varied substituents to explore structure-activity relationships.
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